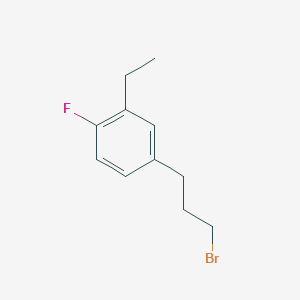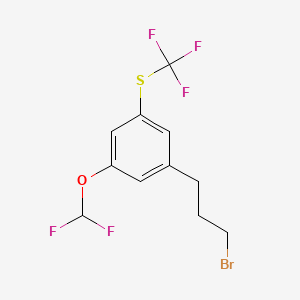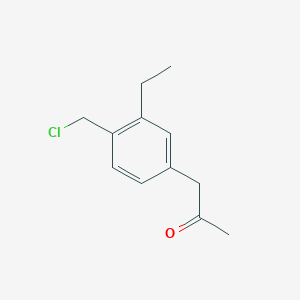
1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloromethyl group and an ethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-(chloromethyl)-3-ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chloromethyl group under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The ketone moiety may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
1-(4-Methylphenyl)propan-2-one: Lacks the chloromethyl group, resulting in different reactivity and applications.
1-(4-Chlorophenyl)propan-2-one: Similar structure but without the ethyl group, leading to variations in chemical behavior.
1-(4-(Bromomethyl)-3-ethylphenyl)propan-2-one: The bromomethyl group provides different reactivity compared to the chloromethyl group.
Uniqueness: 1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one is unique due to the presence of both chloromethyl and ethyl groups, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C12H15ClO |
|---|---|
Peso molecular |
210.70 g/mol |
Nombre IUPAC |
1-[4-(chloromethyl)-3-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H15ClO/c1-3-11-7-10(6-9(2)14)4-5-12(11)8-13/h4-5,7H,3,6,8H2,1-2H3 |
Clave InChI |
MJFRERODGAUHID-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)CC(=O)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



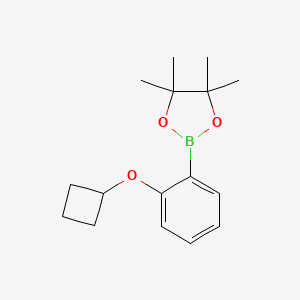
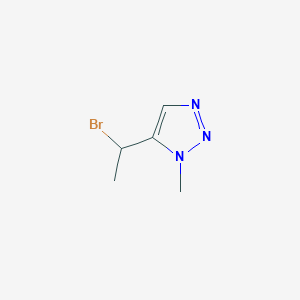
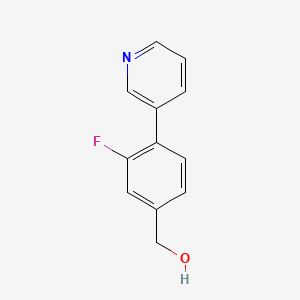
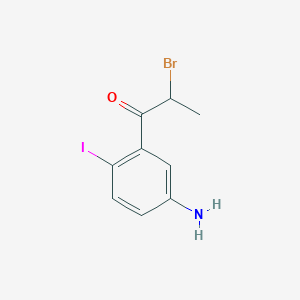

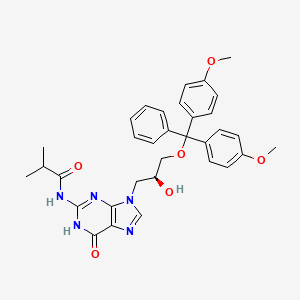
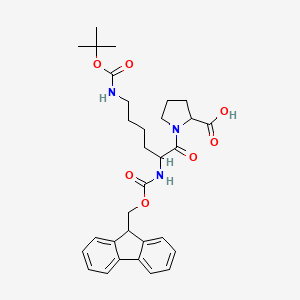
![7-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B14051280.png)

